Khk-IN-1
Overview
Description
Preparation Methods
The synthesis of KHK-IN-1 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of reagents such as dimethyl sulfoxide and polyethylene glycol .
Chemical Reactions Analysis
KHK-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KHK-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ketohexokinase and its effects on metabolic pathways.
Biology: Employed in cellular studies to understand the role of ketohexokinase in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as obesity and diabetes.
Industry: Utilized in the development of new drugs targeting metabolic pathways
Mechanism of Action
KHK-IN-1 exerts its effects by selectively inhibiting the enzyme ketohexokinase. This inhibition prevents the conversion of fructose to fructose-1-phosphate, thereby reducing the accumulation of fructose-1-phosphate in liver cells. The molecular targets and pathways involved include the inhibition of ketohexokinase activity and the subsequent reduction in fructose metabolism .
Comparison with Similar Compounds
KHK-IN-1 is unique in its high selectivity and cell membrane permeability compared to other ketohexokinase inhibitors. Similar compounds include:
KHK-IN-8: Another ketohexokinase inhibitor with similar properties but different structural features.
PF-06835919: A compound that has been in clinical trials for inhibiting ketohexokinase
This compound stands out due to its high potency and selectivity, making it a valuable tool in metabolic research.
Biological Activity
Khk-IN-1 is a selective inhibitor of ketohexokinase (KHK), an enzyme that plays a critical role in fructose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as obesity, insulin resistance, and associated liver conditions. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.
Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), which is a key step in fructose metabolism. Inhibition of KHK by this compound leads to reduced levels of F1P, thereby impacting various metabolic pathways. The inhibition results in:
- Decreased F1P Production : Studies have shown that this compound effectively lowers F1P concentrations in vivo, which is associated with decreased liver injury markers such as serum alanine aminotransferase (ALT) levels .
- Altered Gene Expression : Inhibition of KHK leads to changes in the expression of genes involved in inflammation and metabolic processes. For example, pro-inflammatory markers were significantly reduced following KHK inhibition .
Table 1: Summary of Key Findings on this compound
Case Study 1: Impact on Liver Health
A recent study investigated the effects of this compound on mice fed a high-fat diet. The results indicated that treatment with the inhibitor led to a significant reduction in liver fat accumulation and improved metabolic parameters compared to control groups. Specifically, the percentage of lean mass increased while body fat decreased, showcasing the compound's potential in managing obesity-related liver conditions .
Case Study 2: Cancer Metastasis
In vitro studies using breast cancer cell lines (MDA-MB-231) revealed that this compound could inhibit fructose-induced cell invasion. The mechanism was linked to the downregulation of KHK-A activity, which is known to promote cancer cell invasiveness through its kinase functions . This suggests that targeting KHK may not only have metabolic benefits but also implications for cancer therapy.
Properties
IUPAC Name |
8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLMLZKGLUEWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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